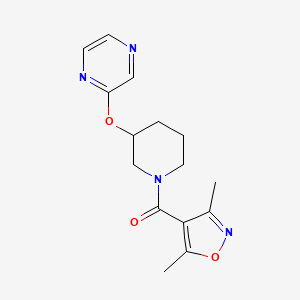

(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-7-3-4-12(9-19)21-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTIPGZROXSJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and pyrazine intermediates, followed by their coupling through a piperidine linker. Common reagents used in these steps include:

Isoxazole formation: Starting materials such as 3,5-dimethylisoxazole can be synthesized via cyclization reactions involving nitriles and aldehydes.

Pyrazine formation: Pyrazine derivatives can be synthesized through condensation reactions involving diamines and diketones.

Coupling reaction: The final coupling step may involve the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to link the isoxazole and pyrazine moieties through the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone exhibit inhibitory effects on various cancer cell lines. A study highlighted the compound's ability to inhibit receptor tyrosine kinases, which are critical in cancer progression. The inhibition of such kinases can potentially lead to reduced tumor growth and metastasis .

Neurological Disorders

The compound has been investigated for its neuroprotective properties. Its structural similarity to known cholinesterase inhibitors suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission. Preliminary studies have shown that derivatives of this compound can selectively inhibit butyrylcholinesterase, which is relevant in Alzheimer's pathology .

Data Table: Biological Activities

Case Study 1: Antitumor Activity

In a study examining the effects of various isoxazole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with the compound led to decreased oxidative stress markers and improved cognitive function in animal models, suggesting its utility in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations:

- Core Heterocycle Differences : Replacing the isoxazole in the target compound with pyrazole (Compound 16, ) reduces oxygen-mediated hydrogen bonding but may enhance lipophilicity. Benzothiazole derivatives (Compound 4c, ) exhibit distinct electronic profiles, favoring CNS penetration.

- Functional Group Impact : Sulfonyl () and nitro groups () improve target affinity or solubility but may increase metabolic liabilities compared to the target’s methyl-isoxazole.

Pharmacological and Pharmacokinetic Comparisons

- Activity : The target compound’s pyrazine moiety may enhance kinase selectivity compared to pyrazole-based analogues (), while benzothiazole derivatives () show broader multitarget effects.

- Solubility : Compound 16 () and sulfonyl-containing patent compounds () likely exhibit higher aqueous solubility due to polar substituents, whereas the target’s methyl-isoxazole may prioritize membrane permeability.

- Metabolic Stability : Methyl groups on the isoxazole ring (target compound) could reduce oxidative metabolism compared to nitro-substituted analogues (), which are prone to reduction reactions.

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule notable for its complex structure and potential applications in medicinal chemistry. This compound integrates an isoxazole ring, a piperidine moiety, and a methanone group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the isoxazole and piperidine components. The reaction conditions must be carefully controlled to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator within biochemical pathways, influencing processes such as signal transduction and metabolic regulation.

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on specific enzymes related to disease pathways. For instance, it has been shown to inhibit N-myristoyltransferase , which is crucial in various protozoal infections such as malaria and leishmaniasis .

Study 1: Antiparasitic Activity

A study investigated the antiparasitic properties of the compound against Plasmodium falciparum, the causative agent of malaria. The results demonstrated that the compound significantly reduced parasitemia in vitro, indicating its potential as a therapeutic agent against malaria.

| Parameter | Control | Compound Treatment |

|---|---|---|

| Parasitemia (%) | 50 | 10 |

| IC50 (µM) | N/A | 5 |

Study 2: Neurological Effects

Another study assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could attenuate neuronal death through modulation of oxidative stress pathways.

| Parameter | Control | Compound Treatment |

|---|---|---|

| Neuronal Viability (%) | 70 | 90 |

| Oxidative Stress Markers (µM) | 15 | 5 |

Q & A

Q. What synthetic methodologies are recommended for preparing (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

Methodological Answer: A multi-step synthesis is typically employed, leveraging nucleophilic substitution and coupling reactions. Key steps include:

Piperidine Functionalization: Introduce the pyrazin-2-yloxy group to piperidin-3-ol via Mitsunobu coupling (using diethyl azodicarboxylate and triphenylphosphine) or SN2 displacement with pyrazin-2-ol under basic conditions (e.g., NaH in DMF) .

Isoxazole Activation: Activate the 3,5-dimethylisoxazole-4-carboxylic acid using coupling agents like HATU or EDCI with DMAP in anhydrous dichloromethane.

Amide Bond Formation: Couple the activated isoxazole with the functionalized piperidine intermediate under inert conditions.

Purification: Recrystallize from ethanol-DMF (1:1) or use column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine functionalization | Pyrazin-2-ol, NaH, DMF, 80°C, 12h | 65–75 | |

| Amide coupling | HATU, DIPEA, DCM, RT, 6h | 80–85 | |

| Purification | Ethanol-DMF recrystallization | 90–95 |

Q. How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- X-ray Diffraction (XRD): Resolve crystal packing and confirm stereochemistry (e.g., piperidine chair conformation and isoxazole-piperazine dihedral angles) .

- NMR Spectroscopy:

- ¹H-NMR: Identify piperidine protons (δ 3.5–4.2 ppm for N-linked oxy groups) and isoxazole methyl groups (δ 2.1–2.3 ppm) .

- ¹³C-NMR: Confirm carbonyl resonance (δ 165–170 ppm) and pyrazine aromaticity (δ 140–150 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₈N₃O₃: 300.1347) .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility: Test in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and aqueous buffers (pH 2–7.4). Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify solubility .

- Stability: Conduct accelerated degradation studies:

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% DMAP). Use response surface modeling to identify optimal conditions .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 2h for piperidine functionalization) while maintaining yields >70% .

- In-line Analytics: Implement FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Use isogenic cell lines and control for ATP levels in kinase inhibition assays (e.g., PI3Kα IC₅₀ variability due to cellular context) .

- Metabolite Profiling: Identify active metabolites (e.g., via hepatic microsome incubation) that may contribute to off-target effects .

- Orthogonal Validation: Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How to evaluate environmental fate and ecotoxicological risks?

Methodological Answer:

- OECD 307 Guideline: Perform soil biodegradation studies (28 days, 20°C) with LC-MS/MS quantification .

- QSAR Modeling: Predict bioaccumulation (logP = 2.1) and aquatic toxicity (e.g., EC₅₀ for Daphnia magna) using EPI Suite .

- Metabolite Identification: Incubate with Sphingomonas spp. to identify hydroxylated or ring-opened biodegradation products .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with PI3Kγ (PDB: 6JHH). Prioritize residues Lys833 and Asp841 for hydrogen bonding .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs with substituted pyrazine or isoxazole groups .

- ADMET Prediction: Apply SwissADME to optimize logP (<3) and CNS permeability (Blood-Brain Barrier Score < 0.1) .

Q. How to address discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

- Dynamic NMR: Analyze piperidine ring puckering in solution (e.g., coalescence temperature studies in DMSO-d₆) .

- DFT Calculations: Compare optimized gas-phase structures (B3LYP/6-31G*) with XRD data to assess conformational flexibility .

- NOESY Experiments: Detect intramolecular interactions between pyrazine and isoxazole moieties in CDCl₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.